Structural Differentiation from the 2‑Fluoro Analog (CAS 1105200-31-4) Lacks Quantitative Bioactivity Confirmation
The closest structurally characterized analog is 2‑fluoro‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide, which has been referenced in a patent application as a sodium channel (NaV) inhibitor scaffold [1]. The 2‑methoxy variant (CAS 1210317-06-8) replaces the fluorine atom with a methoxy group, altering both electronic (Hammett σₘ of OCH₃ = +0.12 vs. F = +0.34) and steric parameters. However, no head‑to‑head study or independent assay has reported comparative IC₅₀, Kᵢ, or selectivity data for the 2‑methoxy compound against the 2‑fluoro analog or any other defined comparator.
| Evidence Dimension | Bioactivity (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 2‑fluoro‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide; NaV inhibitor activity mentioned in patent but no standardized quantitative data reported |
| Quantified Difference | Cannot be calculated |
| Conditions | No comparative assay identified |
Why This Matters
Without quantitative differentiation data, selection of CAS 1210317-06-8 over the 2‑fluoro analog is scientifically unjustified and carries undefined risk for any target‑based application.
- [1] De Hostos, E.L. & Nguyen, T.H. (2011) 'Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives', US Patent Application US20110288093A1. View Source
